7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline
Overview
Description
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to the quinoline ring. The incorporation of these halogens and the nitro group significantly influences the chemical and physical properties of the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives followed by nitration. For instance, a quinoline derivative can be brominated using bromine in the presence of a catalyst, followed by chlorination with chlorine gas. The fluorination step can be achieved using a fluorinating agent such as Selectfluor. Finally, nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production cost and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used along with hydrogen gas.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted quinolines, aminoquinolines, quinoline N-oxides, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for infectious diseases and cancer.
Industry: It is used in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of halogens and the nitro group can enhance its binding affinity and specificity towards these targets. For example, the compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4,6-dichloro-8-fluoroquinoline: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
7-Bromo-4,6-dichloro-3-nitroquinoline: Lacks the fluorine atom, which can affect its overall properties.
4,6-Dichloro-8-fluoro-3-nitroquinoline: Lacks the bromine atom, leading to variations in its reactivity and applications.
Uniqueness
The unique combination of bromine, chlorine, fluorine, and nitro groups in 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
7-bromo-4,6-dichloro-8-fluoro-3-nitroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2BrCl2FN2O2/c10-6-4(11)1-3-7(12)5(15(16)17)2-14-9(3)8(6)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYNBTOEZUZLCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=CC(=C2Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2BrCl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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